Biliverdin hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

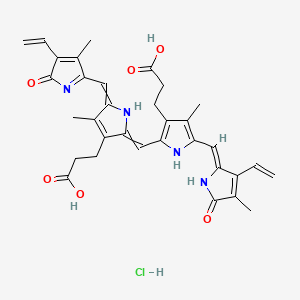

分子式 |

C33H35ClN4O6 |

|---|---|

分子量 |

619.1 g/mol |

IUPAC名 |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13?,27-14-,28-15?; |

InChIキー |

OZCVSEGCSGTCIO-HTNLZXMZSA-N |

異性体SMILES |

CC1=C(C(=CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

正規SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Biliverdin Hydrochloride: A Linchpin in Heme Catabolism and a Potent Endogenous Regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007) hydrochloride, a water-soluble tetrapyrrolic bile pigment, occupies a central and critical role in the physiological process of heme catabolism. Historically viewed as a mere metabolic intermediate in the degradation of heme, emerging evidence has repositioned biliverdin and its subsequent metabolite, bilirubin (B190676), as potent endogenous molecules with significant antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides a comprehensive overview of the role of biliverdin hydrochloride in heme catabolism, detailing the enzymatic processes, key signaling pathways it modulates, and standardized experimental protocols for its study. Quantitative data are summarized to provide a clear perspective on its biochemical and physiological effects, making this document a valuable resource for researchers in physiology, pharmacology, and drug development.

The Core Pathway: Heme to Bilirubin

Heme, a porphyrin ring complexed with iron, is an essential component of hemoproteins like hemoglobin and cytochromes. The catabolism of heme is a vital physiological process to eliminate senescent red blood cells and recycle iron. This process is primarily carried out by the reticuloendothelial system, particularly in the spleen and liver.[1][2]

The degradation of heme into biliverdin is the rate-limiting step, catalyzed by the enzyme heme oxygenase (HO) .[3][4] There are two main isoforms of this enzyme: the inducible heme oxygenase-1 (HO-1) and the constitutive heme oxygenase-2 (HO-2). HO-1 is a stress-responsive protein, upregulated by various stimuli including oxidative stress, inflammation, and heme itself.[5][6] The enzymatic reaction consumes three molecules of oxygen and seven electrons, yielding biliverdin IX-alpha, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1]

Biliverdin, a green pigment, is then rapidly reduced to bilirubin, a yellow-orange pigment, by the cytosolic enzyme biliverdin reductase (BVR) .[7][8] This reaction is dependent on the cofactor NADPH.[1] Bilirubin is subsequently conjugated in the liver and excreted.[9]

Enzymatic Reactions and Stoichiometry

The enzymatic cascade of heme catabolism can be summarized as follows:

Step 1: Heme Oxygenase (HO)

-

Substrates: Heme, 3 O₂, NADPH/H⁺

-

Products: Biliverdin IXα, Fe²⁺, Carbon Monoxide (CO), NADP⁺

-

Enzyme: Heme Oxygenase (EC 1.14.99.3)[3]

Step 2: Biliverdin Reductase (BVR)

-

Substrates: Biliverdin IXα, NADPH/H⁺

-

Product: Bilirubin IXα, NADP⁺

-

Enzyme: Biliverdin Reductase (EC 1.3.1.24)[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and products of heme catabolism, providing a reference for their biochemical properties and physiological concentrations.

Table 1: Kinetic Parameters of Heme Catabolism Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (µM·s⁻¹) | Source(s) |

| Biliverdin Reductase B (WT) | FAD | 242 ± 70 | 3.3 ± 0.5 | [10] |

| Biliverdin Reductase B (H153A mutant) | FAD | 129 ± 40 | 2.9 ± 0.2 | [10] |

| Biliverdin Reductase B (S111A mutant) | FAD | 856 ± 300 | 2.5 ± 0.10 | [10] |

| Biliverdin Reductase B (T164S mutant) | FAD | 171 ± 45 | 2.1 ± 0.01 | [10] |

Table 2: Inhibitor Potency (IC₅₀) against Heme Oxygenase-1 (HO-1)

| Inhibitor | Chemical Class | IC₅₀ (µM) | Source(s) |

| Tin Protoporphyrin IX (SnPP) | Porphyrin Analog | 0.05 - 0.5 | [11] |

| Zinc Protoporphyrin IX (ZnPP) | Porphyrin Analog | 0.1 - 1.0 | [11] |

Table 3: Anti-inflammatory Effects of Biliverdin

| Cytokine | Cell Type | Treatment | Effect | Source(s) |

| IL-1β | Whole human blood | 50 µM Biliverdin + LPS | 50% decrease in expression at 4h | [12] |

| IL-1Ra | Whole human blood | 50 µM Biliverdin + LPS | 50% decrease in expression at 4h | [12] |

| IL-6 | Whole human blood | 50 µM Biliverdin + LPS | Slight non-significant decrease (69%) | [12] |

| TNF-α | Whole human blood | 50 µM Biliverdin + LPS | No significant effect | [12] |

| IL-10 | Whole human blood | 50 µM Biliverdin + LPS | No significant effect | [12] |

Signaling Pathways Modulated by Biliverdin and its Metabolites

Beyond its role as a metabolic intermediate, the heme catabolism pathway, particularly through the actions of biliverdin and bilirubin, exerts significant influence on intracellular signaling cascades. These interactions are central to their antioxidant and anti-inflammatory effects.

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[13] Both biliverdin and its reductase (BVR) have been shown to activate this pathway.[14][15] The activation of Akt by BVR can occur independently of BVR's kinase activity and involves the formation of a complex with PDK1 and Akt1.[14][16] This leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate downstream targets like GSK3β, contributing to cellular protection.[14][16][17]

The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[18] Biliverdin has been shown to inhibit the activation of NF-κB in a concentration- and time-dependent manner.[18][19] This inhibition is associated with reduced DNA binding of NF-κB.[18] Conversely, BVR can enhance NF-κB activation, suggesting a complex regulatory interplay between biliverdin, BVR, and the NF-κB pathway.[18] The inhibitory effect of biliverdin on NF-κB provides a molecular basis for its anti-inflammatory properties.[18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in heme catabolism and its associated biological activities.

Heme Oxygenase-1 (HO-1) Activity Assay (Spectrophotometric Method)

This protocol describes the measurement of HO-1 activity by quantifying the formation of bilirubin in a coupled reaction with biliverdin reductase.[1][10]

Materials:

-

Microsomal protein fraction containing HO-1

-

Rat liver cytosolic fraction (as a source of biliverdin reductase)

-

Reaction Buffer: 100 mM Potassium Phosphate buffer (pH 7.4)

-

Hemin (B1673052) (Substrate)

-

NADPH

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the microsomal protein (e.g., 600 µg), reaction buffer, hemin (e.g., 25 µM), and rat liver cytosol (e.g., 2 mg).[10]

-

Initiate the reaction by adding NADPH to a final concentration of 0.5 mM.[1]

-

Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.[11]

-

Terminate the reaction by adding an equal volume of chloroform and vortexing vigorously.[11]

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the lower chloroform phase containing bilirubin.

-

Measure the absorbance of the chloroform extract at 464 nm.[1]

-

Calculate the amount of bilirubin formed using the extinction coefficient of bilirubin in chloroform (ε = 40 mM⁻¹ cm⁻¹).[1] One unit of HO-1 activity is defined as the amount of enzyme that produces 1 nmol of bilirubin per hour.[1]

Biliverdin Reductase (BVR) Activity Assay (Spectrophotometric Method)

This protocol details the measurement of BVR activity by monitoring the conversion of biliverdin to bilirubin.[7][8][20]

Materials:

-

Cell or tissue lysate containing BVR

-

Assay Buffer: 50 mM Tris-HCl (pH 8.7)

-

Biliverdin IXα

-

NADPH

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture in a 1 ml cuvette containing assay buffer, biliverdin IXα (e.g., 10 µM), and NADPH (e.g., 100 µM).[7][8]

-

Equilibrate the reaction mixture to 37°C.[20]

-

Initiate the reaction by adding the cell or tissue lysate (e.g., 50 µg of protein).[7]

-

Immediately monitor the decrease in absorbance at 670 nm (for biliverdin) or the increase in absorbance at 453 nm (for bilirubin) over time.[8]

-

Calculate the rate of reaction from the linear portion of the absorbance change.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels following treatment with biliverdin.[3][21][22][23][24]

Materials:

-

Cultured cells

-

This compound

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

-

Phenol (B47542) red-free cell culture medium

-

Fluorometric plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Wash the cells with sterile PBS.

-

Load the cells with DCFH-DA (e.g., 10-50 µM in phenol red-free medium) and incubate for 30-60 minutes at 37°C in the dark.[23]

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with various concentrations of this compound. Include appropriate positive (e.g., H₂O₂) and negative controls.

-

Incubate for the desired time period.

-

Measure the fluorescence intensity using a fluorometric plate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[22][23]

-

The fluorescence intensity is proportional to the intracellular ROS levels.

Quantification of Biliverdin and Bilirubin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of biliverdin and bilirubin in biological samples.[6][9]

Materials:

-

HPLC system with a C18 column and UV detector

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297)

-

Mobile Phase B: Methanol (B129727)/100 mM ammonium acetate (90:10, v/v)

-

Sample prepared in 50% methanol with 1% NH₄OH

-

Biliverdin and bilirubin standards

Procedure:

-

Set up the HPLC system with a C18 column (e.g., 10 cm x 2.1 mm, 5 µm).

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the prepared sample (e.g., 1 µL).

-

Run a gradient elution program to separate biliverdin and bilirubin.

-

Detect the analytes using a UV detector at 405 nm.

-

Quantify the concentrations of biliverdin and bilirubin by comparing their peak areas to those of the standards.

Conclusion and Future Directions

This compound is far more than a simple intermediate in heme degradation. Its role as a precursor to the potent antioxidant bilirubin, coupled with its own intrinsic anti-inflammatory activities through the modulation of key signaling pathways like PI3K/Akt and NF-κB, positions it as a significant player in cellular homeostasis and cytoprotection. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted functions of biliverdin.

Future research should focus on elucidating the precise molecular interactions of biliverdin and BVR with their signaling partners, quantifying their effects in various disease models, and exploring the therapeutic potential of modulating the heme catabolism pathway for the treatment of inflammatory and oxidative stress-related diseases. The development of specific and potent modulators of HO-1 and BVR activity will be crucial in translating our understanding of biliverdin's role into novel therapeutic strategies.

References

- 1. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioscience.co.uk [bioscience.co.uk]

- 3. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigative algorithms for disorders affecting plasma bilirubin: a narrative review - Verran - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 8. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro production of TNF-alpha, IL-1 beta and IL-6 by mononuclear blood cells of patients with renal cell carcinoma undergoing rIL-2 treatment. Relation between clinical response and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of human biliverdin reductase with Akt/protein kinase B and phosphatidylinositol-dependent kinase 1 regulates glycogen synthase kinase 3 activity: a novel mechanism of Akt activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of the PI3K/Akt signaling pathway in liver ischemia reperfusion injury: a narrative review - Wang - Annals of Palliative Medicine [apm.amegroups.org]

- 14. Interaction of human biliverdin reductase with Akt/protein kinase B and phosphatidylinositol-dependent kinase 1 regulates glycogen synthase kinase 3 activity: a novel mechanism of Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review [frontiersin.org]

- 16. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. cosmobiousa.com [cosmobiousa.com]

- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 22. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chromatogram Detail [sigmaaldrich.cn]

- 24. Identification and quantification of the molecular species of bilirubin BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of Biliverdin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biliverdin (B22007) hydrochloride (BV), a natural byproduct of heme catabolism, is emerging as a potent anti-inflammatory agent with significant therapeutic potential. Traditionally considered a metabolic waste product, recent research has unveiled its capacity to modulate key inflammatory pathways, offering protective effects in a range of preclinical models of inflammatory diseases. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of biliverdin hydrochloride, supported by quantitative data from various studies, detailed experimental protocols, and visualizations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic applications of this promising molecule.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by:

-

Modulating Cytokine Production: BV has been shown to downregulate the expression of pro-inflammatory cytokines while simultaneously upregulating anti-inflammatory cytokines. It effectively reduces levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2][3][4] Conversely, it stimulates the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][5][6]

-

Inhibiting Key Inflammatory Pathways: BV interferes with the activation of critical signaling pathways that orchestrate the inflammatory response. This includes the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10]

-

Activating Protective Signaling Cascades: The anti-inflammatory actions of BV are often mediated through the activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway.[6][10][11][12] This pathway is crucial for promoting cell survival and resolving inflammation.

-

Harnessing the Heme Oxygenase-1 (HO-1) System: As a direct product of the HO-1 enzyme, BV is a key mediator of the cytoprotective and anti-inflammatory effects of the HO-1 system.[13][14][15]

-

Antioxidant Properties: Biliverdin itself, and its subsequent conversion to bilirubin (B190676), possesses potent antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to inflammatory processes.[5][16][17]

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from key studies, demonstrating the anti-inflammatory effects of this compound in various experimental models.

Table 1: Effect of Biliverdin on Pro-Inflammatory Cytokine mRNA Expression in a Rat Sepsis Model

| Cytokine | Treatment Group | Fold Change vs. Control | p-value | Reference |

| IL-6 | Sepsis (CLP) | Increased | < 0.05 | [1][3] |

| IL-6 | Sepsis (CLP) + Biliverdin | Significantly Reduced | < 0.05 | [1][3] |

| MCP-1 | Sepsis (CLP) | Increased | < 0.05 | [1][3] |

| MCP-1 | Sepsis (CLP) + Biliverdin | Significantly Reduced | < 0.05 | [1][3] |

CLP: Cecal Ligation and Puncture

Table 2: Effect of Biliverdin on Anti-Inflammatory Cytokine mRNA Expression in a Rat Sepsis Model

| Cytokine | Treatment Group | Fold Change vs. Control | p-value | Reference |

| IL-10 | Sepsis (CLP) + Biliverdin | Significantly Augmented | < 0.05 | [1][3] |

Table 3: Effect of Biliverdin on Inflammatory Markers in a Rat Cerebral Ischemia-Reperfusion Injury Model

| Marker | Treatment Group | Change vs. Ischemia-Reperfusion Control | p-value | Reference |

| TNF-α mRNA | Biliverdin | Significantly Decreased at 3, 6, 12h | < 0.01 | [2] |

| IL-6 mRNA | Biliverdin | Significantly Decreased at 3, 6, 12h | < 0.01 | [2] |

| IL-1β mRNA | Biliverdin | Significantly Decreased at 3, 6, 12, 24h | < 0.01 | [2] |

Table 4: Effect of Biliverdin on Hepatocellular Damage in a Rat Liver Ischemia-Reperfusion Model

| Parameter | Control Group | Biliverdin Group | p-value | Reference |

| GOT (IU/L) | 171 | 91 | < 0.0001 | [18] |

| GPT (IU/L) | 144 | 46 | < 0.0001 | [18] |

GOT: Glutamic Oxaloacetic Transaminase; GPT: Glutamic Pyruvic Transaminase

Key Signaling Pathways

The anti-inflammatory effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Biliverdin has been demonstrated to inhibit the activation of NF-κB.[7][8][9] This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the expression of its target genes, including those for inflammatory cytokines.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a pro-survival and anti-inflammatory signaling cascade. Biliverdin treatment has been shown to activate this pathway.[6][10][11][12] Activation of Akt can lead to the increased production of the anti-inflammatory cytokine IL-10 and can also inhibit pro-inflammatory signaling.

The MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) plays a complex role in inflammation. Biliverdin has been shown to modulate MAPK signaling, although the specific effects can be context-dependent.[10][19] For instance, in vascular smooth muscle cells, BV can inhibit p38 MAPK to block cell proliferation.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Animal Models

-

Cecal Ligation and Puncture (CLP) Model of Sepsis:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: Under anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a needle. A small amount of feces is extruded to induce polymicrobial peritonitis. The abdominal incision is then closed.

-

Biliverdin Administration: this compound (e.g., 5 mg/kg) is typically dissolved in 0.1 N NaOH, adjusted to pH 7.4 with HCl, and diluted in PBS. It is administered intraperitoneally at various time points before and after CLP.[1][3]

-

-

Ischemia-Reperfusion Injury (IRI) Models:

-

Hepatic IRI:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: Livers are harvested and stored in University of Wisconsin (UW) solution at 4°C for a specified period (e.g., 24 hours). They are then perfused with blood on an isolated perfusion apparatus to simulate reperfusion.

-

Biliverdin Administration: Biliverdin is added to the perfusion solution.[18]

-

-

Cerebral IRI:

-

Animals: Adult male Sprague-Dawley rats.

-

Procedure: Transient middle cerebral artery occlusion (tMCAO) is induced by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery for a set duration (e.g., 2 hours), followed by reperfusion.

-

Biliverdin Administration: this compound (e.g., 35 mg/kg) is dissolved as described above and administered intraperitoneally prior to and at multiple time points after reperfusion.[2][20]

-

-

In Vitro Assays

-

Cell Culture:

-

Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are commonly used.

-

Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

-

Measurement of Cytokine Expression:

-

Real-Time Quantitative PCR (RT-qPCR): Total RNA is extracted from tissues or cells, reverse-transcribed to cDNA, and then subjected to PCR with specific primers for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10) and a housekeeping gene for normalization.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Protein levels of cytokines in cell culture supernatants or serum are quantified using commercially available ELISA kits.

-

-

Western Blotting for Signaling Proteins:

-

Cells or tissues are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the total and phosphorylated forms of signaling proteins (e.g., NF-κB p65, IκBα, Akt, p38 MAPK).

-

Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Nuclear extracts are prepared from cells.

-

A radiolabeled oligonucleotide probe containing the consensus binding site for a specific transcription factor (e.g., NF-κB) is incubated with the nuclear extracts.

-

The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.[8]

-

Experimental Workflow for Assessing Anti-Inflammatory Effects

Future Directions and Drug Development Potential

The compelling preclinical data on the anti-inflammatory effects of this compound highlight its potential as a therapeutic agent for a variety of inflammatory conditions. Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of biliverdin is essential for optimizing dosing and delivery.

-

Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in human diseases, such as sepsis, ischemia-reperfusion injury associated with transplantation or surgery, and chronic inflammatory disorders.

-

Formulation Development: The development of stable and bioavailable formulations of biliverdin will be critical for its clinical translation.

-

Biomarker Identification: Identifying reliable biomarkers to monitor the therapeutic response to biliverdin treatment will be valuable for personalizing therapy.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biliverdin, a natural product of heme catabolism, induces tolerance to cardiac allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biliverdin therapy protects rat livers from ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic applications of bilirubin and biliverdin in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biliverdin Rescues the HO-2 Null Mouse Phenotype of Unresolved Chronic Inflammation Following Corneal Epithelial Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human biliverdin reductase is an ERK activator; hBVR is an ERK nuclear transporter and is required for MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

the relationship between biliverdin and bilirubin

An In-depth Technical Guide on the Relationship Between Biliverdin (B22007) and Bilirubin (B190676)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biliverdin and bilirubin, once considered mere waste products of heme catabolism, are now recognized as pivotal molecules with significant physiological roles, particularly in cellular defense against oxidative stress. This technical guide provides a comprehensive overview of the intricate relationship between these two bile pigments. It delves into the biochemical conversion of biliverdin to bilirubin, the enzymatic machinery involved, their contrasting and complementary physicochemical properties, and their profound implications in health and disease. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential of modulating the biliverdin-bilirubin axis.

The Biochemical Pathway: From Heme to Bilirubin

The catabolism of heme, primarily from senescent erythrocytes, is the genesis of biliverdin and bilirubin. This process is a critical physiological pathway for iron homeostasis and the elimination of potentially toxic heme.

The initial step involves the enzymatic degradation of heme by heme oxygenase (HO), an enzyme predominantly found in the reticuloendothelial system.[1][2] This reaction cleaves the heme ring to produce biliverdin, a green pigment, along with the release of ferrous iron (Fe²⁺) and carbon monoxide (CO).[1][3] Heme oxygenase exists in two main isoforms: the inducible HO-1, which is upregulated in response to oxidative stress, and the constitutively expressed HO-2.[2]

The subsequent and crucial step is the conversion of biliverdin to bilirubin. This reaction is catalyzed by the cytosolic enzyme biliverdin reductase (BVR), which reduces the central methene bridge of the linear tetrapyrrole biliverdin molecule.[4][5][6] This enzymatic reduction transforms the water-soluble, green biliverdin into the lipid-soluble, orange-yellow pigment, bilirubin.[3][5] The reaction utilizes NADPH as a reducing agent.[6][7]

Visualizing the Heme Catabolic Pathway

The following diagram illustrates the sequential breakdown of heme to biliverdin and subsequently to bilirubin.

Physicochemical and Biochemical Properties

The enzymatic conversion of biliverdin to bilirubin results in significant alterations in their physicochemical properties, which in turn dictate their biological functions.

| Property | Biliverdin | Bilirubin | Reference |

| Molar Mass | 582.646 g/mol | 584.66 g/mol | [8] |

| Appearance | Dark green | Red-orange | [5][8] |

| Water Solubility | Water-soluble | Insoluble in water | [3][5] |

| Lipid Solubility | Lipophobic | Lipophilic | [4][9] |

| Antioxidant Capacity | Present, but lower intensity | Potent antioxidant | [9][10] |

The Biliverdin Reductase Antioxidant Cycle

A key aspect of the biliverdin-bilirubin relationship is the proposed antioxidant amplification cycle.[10][11] In this cycle, bilirubin acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and in the process, becomes oxidized back to biliverdin.[5][12] Biliverdin reductase then promptly reduces biliverdin back to bilirubin, thus regenerating the antioxidant capacity.[6][12] This cyclical process allows for a small concentration of bilirubin to neutralize a significantly larger amount of oxidants, potentially up to a 10,000-fold excess.[12][13]

Visualizing the Antioxidant Amplification Cycle

The following diagram illustrates the cyclic nature of bilirubin's antioxidant activity.

Physiological and Clinical Significance

The interplay between biliverdin and bilirubin has profound implications for human health, extending beyond their roles in heme degradation.

-

Antioxidant Defense : Bilirubin is a potent endogenous antioxidant, protecting against lipid peroxidation and oxidative damage.[9][12] Moderately elevated serum bilirubin levels are associated with a reduced risk of oxidative stress-mediated conditions, including cardiovascular disease.[9]

-

Anti-inflammatory Effects : Both biliverdin and bilirubin have demonstrated anti-inflammatory properties.[14][15]

-

Cytoprotection : The biliverdin reductase cycle is considered a major physiologic cytoprotectant, defending cells against oxidative stress-induced apoptosis.[13][16]

-

Clinical Marker : Serum bilirubin levels are a key diagnostic marker for liver and biliary diseases.[8][17] Elevated levels can indicate conditions such as jaundice, hepatitis, and bile duct obstruction.[3][8]

-

Therapeutic Potential : The protective effects of the biliverdin-bilirubin system have sparked interest in their therapeutic applications for a range of conditions, including transplantation, inflammatory diseases, and neurodegenerative disorders.[3][18]

Experimental Protocols

Measurement of Biliverdin and Bilirubin

Accurate quantification of biliverdin and bilirubin is crucial for research and clinical diagnostics.

-

Spectrophotometric Methods : Conventional methods rely on the differential absorbance of bilirubin at specific wavelengths, typically around 450-468 nm.[19][20]

-

High-Performance Liquid Chromatography (HPLC) : HPLC provides a more precise measurement of different bilirubin isomers and their conjugates.[21]

-

Fluorescence-Based Assays : Novel fluorescence-based methods, such as those utilizing the eel protein UnaG which fluoresces upon binding to bilirubin, offer enhanced sensitivity for measuring bilirubin and, by extension, biliverdin reductase activity.[19][22][23]

-

Colorimetric Methods : A colorimetric method for biliverdin involves its reaction with barbituric acid.[24]

Assay for Biliverdin Reductase Activity

Determining the activity of biliverdin reductase is key to understanding the dynamics of the biliverdin-bilirubin system.

Principle : The assay measures the rate of bilirubin formation from biliverdin, which is monitored by the increase in absorbance at approximately 450 nm in an NADPH-dependent reaction.[20]

Reagents :

-

Biliverdin solution (e.g., 10 µM)[13]

-

NADPH solution (e.g., 100 µM)[13]

-

Cell or tissue lysate containing biliverdin reductase

Procedure :

-

Prepare cell or tissue lysates in an appropriate buffer.

-

In a 96-well plate or cuvette, add the assay buffer, biliverdin solution, and NADPH solution.[20]

-

Pre-incubate the mixture at 37°C.[20]

-

Initiate the reaction by adding the cell or tissue lysate.[13]

-

Monitor the increase in absorbance at 450 nm over time using a spectrophotometer or plate reader.[20]

-

Calculate the enzyme activity from the linear portion of the reaction curve.[20]

Visualizing the Biliverdin Reductase Activity Assay Workflow

Conclusion

The relationship between biliverdin and bilirubin is a dynamic and physiologically crucial one. The enzymatic conversion of biliverdin to bilirubin by biliverdin reductase is not a redundant metabolic step but rather a sophisticated mechanism for generating a potent, recyclable antioxidant. Understanding the intricate details of this pathway, the properties of these molecules, and the methods to study them is paramount for advancing our knowledge of cellular defense mechanisms and for the development of novel therapeutic strategies targeting oxidative stress-related diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of biliverdin and bilirubin.

References

- 1. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Multifaceted Role of Bilirubin in Liver Disease: A Literature Review [xiahepublishing.com]

- 3. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 🧬 Bilirubin Metabolism: A Step-by-Step Overview — King of the Curve [kingofthecurve.org]

- 5. Bilirubin - Wikipedia [en.wikipedia.org]

- 6. Biliverdin reductase - Wikipedia [en.wikipedia.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Biliverdin - Wikipedia [en.wikipedia.org]

- 9. biochemia-medica.com [biochemia-medica.com]

- 10. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publications.aap.org [publications.aap.org]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. quora.com [quora.com]

- 18. researchgate.net [researchgate.net]

- 19. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. One moment, please... [rosj.org]

- 24. A simple colorimetric method for the estimation of plasma biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Functions of Biliverdin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007) hydrochloride, a water-soluble salt of the heme catabolite biliverdin, is emerging as a molecule of significant therapeutic interest. Historically considered a mere intermediate in the degradation of heme to bilirubin (B190676), recent research has unveiled its potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth exploration of the physiological functions of biliverdin hydrochloride, detailing its mechanism of action, its role in cellular signaling pathways, and its potential applications in drug development. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes complex biological processes through signaling pathway and workflow diagrams.

Introduction

Heme, an essential iron-containing porphyrin, is degraded by the heme oxygenase (HO) enzyme system into equimolar amounts of carbon monoxide (CO), ferrous iron (Fe²⁺), and biliverdin.[1][2] The inducible isoform, HO-1, is a key player in the cellular stress response.[1] Biliverdin, a green tetrapyrrolic pigment, is subsequently reduced to the potent antioxidant bilirubin by the cytosolic enzyme biliverdin reductase (BVR).[3][4] this compound, as a stable salt, offers a valuable tool for investigating and harnessing the therapeutic potential of this pathway. Its physiological functions extend beyond simple antioxidation, encompassing modulation of key inflammatory and cell survival signaling cascades.[3][5]

Core Physiological Functions

Antioxidant Effects

Biliverdin and its metabolite bilirubin are powerful antioxidants.[6] They are effective scavengers of reactive oxygen species (ROS), including hydroperoxyl radicals.[6] The antioxidant capacity of biliverdin is amplified through a redox cycle where it is reduced to bilirubin by BVR. Bilirubin, upon neutralizing an oxidant, is converted back to biliverdin, which can then be recycled by BVR, thus creating a potent antioxidant amplification loop.[7][8] This cycle allows low concentrations of these bile pigments to counteract significantly higher concentrations of oxidants.[7]

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects. It can downregulate the expression of pro-inflammatory cytokines by inhibiting signaling pathways such as the Toll-like receptor 4 (TLR4) pathway.[3][9] Conversely, it stimulates the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][10] Studies have shown that biliverdin can inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[9][11] In models of endotoxemia and ischemia-reperfusion injury, exogenous administration of biliverdin has been shown to reduce inflammation.[5][10]

Cytoprotective Roles

The cytoprotective effects of biliverdin are a culmination of its antioxidant and anti-inflammatory actions.[12] By mitigating oxidative stress and inflammation, biliverdin protects cells from damage and apoptosis.[7] It has been shown to be protective in various models of organ injury, including liver and kidney ischemia-reperfusion injury.[13] Furthermore, biliverdin can downregulate the proliferation of vascular smooth muscle cells, which may play a role in preventing vascular diseases.[3]

Key Signaling Pathways

The physiological effects of biliverdin are mediated through its interaction with several critical cellular signaling pathways.

Heme Oxygenase/Biliverdin Reductase Pathway

The central pathway is the catabolism of heme by heme oxygenase (HO-1) to produce biliverdin, which is then converted to bilirubin by biliverdin reductase (BVR).[1][12] This pathway not only detoxifies heme but also produces bioactive molecules with signaling functions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endogenous Tetrapyrroles Influence Leukocyte Responses to Lipopolysaccharide in Human Blood: Pre-Clinical Evidence Demonstrating the Anti-Inflammatory Potential of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined fluorometric analysis of biliverdin and bilirubin by the recombinant protein HUG - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biliverdin reductase: a major physiologic cytoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Biliverdin Hydrochloride: A Technical Guide

Introduction

Biliverdin (B22007) hydrochloride, a stable salt of the green tetrapyrrolic bile pigment biliverdin, is a crucial intermediate in the catabolism of heme. Initially considered a mere metabolic waste product, biliverdin and its derivatives have garnered significant attention from the scientific community for their potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to biliverdin hydrochloride, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to understanding biliverdin is intertwined with the broader history of bile pigment research. In 1840, the Swedish chemist Jöns Jacob Berzelius first coined the term "biliverdin," derived from the Latin words bilus (bile) and viridis (green), to describe the green pigment found in bile.[1][2][3][4][5] This nomenclature provided a crucial first step in the classification and study of these compounds.

A pivotal moment in the chemical understanding of biliverdin came with the work of the German chemist Hans Fischer . In the early 20th century, Fischer's extensive research on porphyrins, the class of compounds to which heme belongs, laid the groundwork for elucidating the structure of bile pigments. His laboratory was instrumental in demonstrating that biliverdin is a linear tetrapyrrole formed from the breakdown of the cyclic heme molecule.[6][7][8][9][10] In 1942, Fischer's team achieved the landmark total synthesis of biliverdin, confirming its molecular structure.[9]

The biological significance of biliverdin was further illuminated with the discovery of the enzymes responsible for its formation and subsequent conversion. Heme oxygenase , the enzyme that catalyzes the degradation of heme to biliverdin, carbon monoxide, and iron, was identified and characterized in the mid-20th century. Subsequently, biliverdin reductase , the enzyme that rapidly converts biliverdin to the yellow-orange pigment bilirubin (B190676), was also discovered, revealing the central role of biliverdin in heme metabolism.

The hydrochloride salt of biliverdin emerged as a preferred form for research and pharmaceutical development due to its enhanced stability and solubility in various solvents, facilitating its use in experimental settings. While a singular "discovery" of this compound is not a distinct historical event, its use is documented in numerous studies focusing on the biological activities of biliverdin. The process of forming the hydrochloride salt involves treating the biliverdin free acid with hydrochloric acid, a common chemical practice to improve the handling and bioavailability of organic compounds.[11]

Physicochemical Properties of this compound

This compound is a dark green crystalline solid. Its physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | [3][12][13][14][15] |

| Molecular Weight | 619.11 g/mol | [12][13][14] |

| Appearance | Dark green crystalline solid | |

| Solubility | Soluble in DMSO and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer of choice. | [13][16] |

| UV/Vis λmax | 310, 376, 689 nm | [3][13] |

| Purity | ≥95% (commercially available) | [3][13] |

Key Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. These effects are mediated through its interaction with several key cellular signaling pathways.

Heme Catabolism and the Biliverdin-Bilirubin Axis

The primary biological role of biliverdin is as an intermediate in the breakdown of heme. The enzyme heme oxygenase (HO-1), which is induced by oxidative stress, catalyzes the conversion of heme into biliverdin, free iron, and carbon monoxide. Biliverdin is then rapidly reduced to bilirubin by biliverdin reductase (BVR). This process is not merely for disposal; bilirubin is a potent antioxidant. The continuous cycle of biliverdin reduction to bilirubin and its subsequent oxidation back to biliverdin in the presence of reactive oxygen species (ROS) constitutes a powerful antioxidant cycle.

Anti-inflammatory Effects via NF-κB and PI3K/Akt Signaling

Biliverdin has been shown to exert significant anti-inflammatory effects by modulating key inflammatory signaling pathways. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of pro-inflammatory cytokines. Biliverdin can inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[17][18][19]

Furthermore, biliverdin can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is crucial for cell survival and proliferation, and its activation by biliverdin can lead to the production of the anti-inflammatory cytokine IL-10.[2][20][21][22][23][24]

Experimental Protocols

The following are representative protocols for assessing the anti-inflammatory and antioxidant activities of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-activated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

-

After the pre-treatment period, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).

-

-

Sample Collection: After the incubation period, collect the cell culture supernatant and store it at -80°C until analysis.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Express the results as the concentration of the cytokine (pg/mL). Compare the cytokine levels in the biliverdin-treated groups to the LPS-only control group to determine the inhibitory effect.

DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4][25][26][27]

Objective: To quantify the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

96-well microplate

-

Microplate reader

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in methanol at various concentrations.

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the this compound solution to each well.

-

Add the DPPH solution to each well and mix thoroughly.

-

Include a control group with methanol instead of the this compound solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound.

-

Conclusion

This compound, once viewed as a simple metabolic intermediate, has emerged as a molecule of significant interest for its therapeutic potential. Its well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt, make it a compelling candidate for further investigation in the context of various inflammatory and oxidative stress-related diseases. The historical journey from its initial discovery as a bile pigment to the current understanding of its complex biological roles underscores the importance of continued research into endogenous molecules. This guide provides a foundational understanding for scientists and researchers poised to explore the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Hans Fischer | Nobel Prize, Chemistry & Pigment Research | Britannica [britannica.com]

- 7. encyclopedia.com [encyclopedia.com]

- 8. SCIplanet - Hans Fischer: The Chemist Who Unlocked the Secrets of Blood and Plants [bibalex.org]

- 9. Hans Fischer (1881 – 1945) | Chemical Industry Digest [chemindigest.com]

- 10. oxfordreference.com [oxfordreference.com]

- 11. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biliverdin (hydrochloride) | C33H35ClN4O6 | CID 76453762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. scbt.com [scbt.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 23. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 25. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]

Biliverdin Hydrochloride: A Technical Guide on its Impact on Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including cardiovascular, neurodegenerative, and metabolic disorders. The endogenous heme catabolic pathway, which degrades heme into biliverdin (B22007) and subsequently bilirubin (B190676), represents a powerful, intrinsic defense mechanism against oxidative damage. Biliverdin hydrochloride, a stable salt of biliverdin, offers a promising therapeutic avenue for leveraging this protective system. This document provides an in-depth technical overview of the mechanisms through which biliverdin and its metabolites impact oxidative stress, supported by experimental evidence, detailed protocols, and visualization of key signaling pathways.

Core Mechanisms of Action

This compound mitigates oxidative stress through a multi-pronged approach, involving direct antioxidant activity, a potent enzymatic amplification cycle, and modulation of master transcriptional regulators of the cellular stress response.

Direct ROS Scavenging and the Heme Oxygenase Pathway

The primary source of biliverdin is the catabolism of heme, catalyzed by the inducible enzyme Heme Oxygenase-1 (HO-1).[1][2] Under conditions of oxidative stress, HO-1 expression is upregulated, leading to the breakdown of pro-oxidant heme into three key products: carbon monoxide (CO), ferrous iron (Fe²⁺), and biliverdin.[1][3] Biliverdin itself possesses direct antioxidant properties, notably an ability to quench singlet oxygen.[4] However, its most significant contribution comes from its rapid conversion to bilirubin.[5]

The Biliverdin-Bilirubin Antioxidant Amplification Cycle

Biliverdin is efficiently converted to bilirubin by the cytosolic enzyme Biliverdin Reductase (BVR).[5][6] Bilirubin is one of the most potent endogenous antioxidants, particularly effective at inhibiting lipid peroxidation within cell membranes due to its lipophilic nature.[6][7][8]

A key, though debated, concept is the "Bilirubin-Biliverdin Redox Cycle".[5][9] In this proposed cycle, low, physiological concentrations of bilirubin can neutralize a vast excess of ROS. When bilirubin scavenges a radical, it is oxidized back to biliverdin. BVR then immediately uses NADPH to reduce the newly formed biliverdin back to bilirubin, thus regenerating the antioxidant and amplifying its protective capacity by up to 10,000-fold.[7][8] This creates a highly efficient, catalytic antioxidant system.[5][10][11]

Non-Canonical Regulation of Nrf2 Signaling

Recent research has uncovered a novel, non-enzymatic role for Biliverdin Reductase A (BVRA) in cellular defense.[12] BVRA can translocate to the nucleus and physically interact with Nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][13][14]

This BVRA-Nrf2 interaction coordinates the expression of the antioxidant genome, effectively bridging the heme catabolism pathway with the broader Nrf2-mediated stress response.[12][13][15] This dual function positions BVRA as a critical integrator of antioxidant defenses, acting both enzymatically to produce bilirubin and non-enzymatically to control antioxidant gene expression.[12]

Summary of Experimental Evidence

Numerous in vitro and in vivo studies have demonstrated the potent antioxidant and cytoprotective effects of the biliverdin/bilirubin system. The following table summarizes key quantitative findings from the literature.

| Experimental Model | Agent & Concentration | Stressor | Key Quantitative Finding | Reference |

| Rat Neuronal Cultures | 10 nM Bilirubin | 100 µM Hydrogen Peroxide (H₂O₂) | Protected cells against a 10,000-fold higher concentration of H₂O₂. | [9][11] |

| db/db Mice (Model of Type 2 Diabetes) | Biliverdin (dosage not specified) | Endogenous Oxidative Stress | Partially prevented the worsening of glucose tolerance by inhibiting oxidative stress-induced pancreatic β-cell damage. | [16] |

| Human Liver Cell Lines (HepG2, Alexander, HuH-7) | Biliverdin (concentration not specified) | Deoxycholic Acid (DCA) | Inhibited DCA-stimulated hydrogen peroxide production. | [17] |

| Rat Model of Brain Damage | Biliverdin Administration | Ischemia/Reperfusion | Ameliorated brain damage by reducing oxidative stress and decreasing DNA damage. | [11] |

| ApoE−/− Mice on Western Diet | Mildly Elevated Bilirubin | High-Fat Diet | Significantly reduced plasma glucose, total cholesterol, and the formation of atherosclerotic plaques. | [18] |

Key Experimental Protocols

Investigating the impact of this compound on oxidative stress requires robust and reproducible methodologies. The following sections detail common experimental protocols.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method for quantifying intracellular ROS levels using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).[19][20]

Methodology:

-

Cell Seeding: Plate cells (e.g., endothelial cells, neurons, hepatocytes) in a 96-well, black, clear-bottom plate at a suitable density (e.g., 1-2 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with various concentrations of this compound for a predetermined duration (e.g., 2-4 hours). Include vehicle-only and positive controls (e.g., N-acetylcysteine).

-

Probe Loading: Remove the treatment medium and wash cells once with warm phosphate-buffered saline (PBS). Add fresh, serum-free medium containing 5-10 µM H₂DCFDA and incubate for 30-45 minutes at 37°C, protected from light.

-

Induction of Oxidative Stress: Wash cells once with warm PBS to remove excess probe. Add PBS or medium containing an oxidative stressor (e.g., 100-500 µM H₂O₂, or another relevant agonist) and incubate for 30-60 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation/emission wavelength of ~495/529 nm.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological and Clinical Significance of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Heme Oxygenase/Biliverdin Reductase System and Its Genetic Variants in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasofscience.org [atlasofscience.org]

- 5. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]

- 7. biochemia-medica.com [biochemia-medica.com]

- 8. publications.aap.org [publications.aap.org]

- 9. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biliverdin reductase A is a major determinant of protective NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biliverdin Reductase A is a major determinant of neuroprotective Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Bilirubin as an important physiological modulator of oxidative stress and chronic inflammation in metabolic syndrome and diabetes: a new aspect on old molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective role of biliverdin against bile acid-induced oxidative stress in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. google.com [google.com]

endogenous production of biliverdin IX-alpha

An In-depth Technical Guide on the Endogenous Production of Biliverdin (B22007) IXα

Executive Summary

Biliverdin IXα, a linear tetrapyrrole, is endogenously produced primarily through the catabolism of heme by the heme oxygenase (HO) enzyme system. Long considered a simple metabolic intermediate in the pathway to bilirubin (B190676), biliverdin is now recognized for its intrinsic biological activities, including potent antioxidant and anti-inflammatory properties. The rate-limiting step in its production is catalyzed by heme oxygenase-1 (HO-1), a highly inducible stress-response protein. The expression of HO-1 is tightly regulated, predominantly by the Nrf2-Keap1 signaling pathway, which responds to oxidative and electrophilic stress. This technical guide provides a detailed overview of the biosynthetic pathway of biliverdin IXα, its regulation, quantitative aspects, and key experimental methodologies for its study, aimed at researchers, scientists, and drug development professionals.

The Heme Catabolic Pathway

The enzymatic degradation of heme is the principal source of endogenous biliverdin IXα. This pathway is crucial for iron homeostasis and the removal of free heme, a potent pro-oxidant.

Heme Oxygenase: The Rate-Limiting Enzyme

The conversion of heme to biliverdin is catalyzed by heme oxygenase (HO).[1][2][3][4][5] There are two primary catalytically active isoforms:

-

Heme Oxygenase-1 (HO-1): An inducible 32-kDa protein, also known as heat shock protein 32 (HSP32).[6] Its expression is low under basal conditions but is strongly upregulated by a wide array of stimuli, including its substrate heme, oxidative stress, heavy metals, cytokines, and other inflammatory mediators.[1][7][8] HO-1 is primarily localized to the endoplasmic reticulum, anchored by a C-terminal membrane segment.[1][9]

-

Heme Oxygenase-2 (HO-2): A constitutively expressed 36-kDa isoform found in high concentrations in specific tissues such as the brain and testes.[2][10] It is not typically induced by stress stimuli and is thought to play a role in physiological signaling, potentially through the generation of carbon monoxide.[2]

The enzymatic reaction consumes three molecules of molecular oxygen (O₂) and requires electrons from NADPH-cytochrome P450 reductase.[5][9][11] It cleaves the α-methene bridge of the heme molecule to yield equimolar amounts of biliverdin IXα, carbon monoxide (CO), and ferrous iron (Fe²⁺).[1][3][4][11][12]

Caption: Enzymatic degradation of heme into biliverdin IXα, iron, and CO, and its subsequent reduction.

Biliverdin Reductase: Conversion to Bilirubin

Following its synthesis, biliverdin IXα is rapidly reduced to bilirubin IXα by the cytosolic enzyme biliverdin reductase (BVR).[13][14][15] BVR is a unique enzyme that can utilize either NADH or NADPH as a cofactor, with distinct pH optima for each (pH ~6.7 for NADH and ~8.7 for NADPH).[13][16] This conversion is significant as bilirubin is a potent lipophilic antioxidant, and the BVR-catalyzed reaction is a key determinant of intracellular biliverdin levels.[17]

Regulation of HO-1 Expression: The Nrf2-Keap1 Pathway

The induction of HO-1 is a critical component of the cellular response to stress and is primarily controlled at the transcriptional level.

The master regulator of HO-1 induction is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) .[1][18][19]

-

Basal Conditions: In unstressed cells, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1) . Keap1 acts as an adapter for a Cullin-3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[18][20]

-

Inducing Conditions: Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.[18] Consequently, newly synthesized Nrf2 is no longer targeted for degradation. It accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins.[18] This complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes, including the HMOX1 gene (which codes for HO-1), thereby initiating robust transcription.[18][19][21]

Caption: Under stress, Nrf2 is released from Keap1, translocates to the nucleus, and induces HO-1 gene expression.

Quantitative Data

The following tables summarize key quantitative parameters associated with the endogenous production of biliverdin IXα. Values can vary based on species, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Heme Oxygenase

| Parameter | Heme Oxygenase-1 (HO-1) | Heme Oxygenase-2 (HO-2) | Reference |

| Km for Heme (µM) | ~2 | ~2 | [22] |

| Turnover Number (kcat) | Variable, dependent on CPR ratio | Constitutive | [22] |

Table 2: Representative Biliverdin/Bilirubin Concentrations

| Analyte | Compartment | Concentration Range | Notes | Reference |

| Biliverdin | Avian Liver/Spleen | 3.1 nM - 2 µM | Birds lack significant BVR activity, leading to higher biliverdin levels. | [23] |

| Bilirubin | Human Plasma | 5 - 20 µM | In mammals, biliverdin is rapidly converted to bilirubin. | [17] |

| Bilirubin | Cellular (estimated) | Low nM range | Significantly lower than plasma due to rapid conjugation and efflux. | [17] |

Experimental Protocols

Measurement of Heme Oxygenase Activity

HO activity is typically quantified by measuring the formation of one of its products. The most common method involves the spectrophotometric measurement of bilirubin after the coupled reaction with biliverdin reductase.[22][24]

Objective: To determine the rate of heme degradation by HO in a given biological sample (e.g., cell lysate, tissue microsomes).

Principle: HO in the sample converts heme to biliverdin. An excess of exogenous biliverdin reductase and NADPH in the reaction mixture quantitatively converts the newly formed biliverdin to bilirubin. The rate of bilirubin formation is monitored spectrophotometrically.

Materials:

-

Sample (microsomal fraction or cell lysate)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Hemin (B1673052) (substrate)

-

NADPH (cofactor)

-

Rat liver cytosol (as a source of biliverdin reductase) or purified BVR

-

Spectrophotometer capable of reading in the 460-530 nm range

Protocol:

-

Prepare Microsomal Fraction: Homogenize tissue or cells in buffer and perform differential centrifugation. The final 105,000 x g pellet, resuspended in buffer, constitutes the microsomal fraction containing HO-1.[24]

-

Prepare Reaction Mixture: In a cuvette, combine the microsomal sample (e.g., 0.5 mg protein), rat liver cytosol (e.g., 2 mg protein), hemin (final concentration 25 µM), and potassium phosphate buffer.

-

Initiate Reaction: Start the reaction by adding NADPH (final concentration 1 mM).

-

Monitor Absorbance: Immediately begin recording the change in absorbance, scanning between 464 nm and 530 nm. The rate of bilirubin formation is calculated from the initial linear increase in the difference in absorbance (A₄₆₄ - A₅₃₀) using an extinction coefficient of 40 mM⁻¹cm⁻¹.[24]

-

Calculate Activity: Express HO activity as pmol of bilirubin formed per milligram of protein per hour.

Caption: Workflow for the spectrophotometric measurement of heme oxygenase activity.

Quantification of Biliverdin

Direct quantification of biliverdin can be challenging due to its low concentrations in mammals and spectral properties. Fluorometric assays provide high sensitivity.

Objective: To measure biliverdin concentration in biological fluids or tissue extracts.

Principle: A highly sensitive method utilizes a recombinant fluorescent protein (e.g., HUG) that binds specifically to bilirubin, causing a significant increase in fluorescence. Biliverdin in the sample is first enzymatically converted to bilirubin by BVR, and the resulting fluorescence upon binding to HUG is measured.[25][26]

Materials:

-

Sample extract

-

Recombinant HUG protein

-

Purified Biliverdin Reductase (BVR)

-

NADPH

-

Biliverdin standard

-

96-well microplate and fluorescence plate reader

Protocol:

-

Sample Preparation: Homogenize tissues in a suitable solvent (e.g., DMSO/water) and clarify by centrifugation.[23]

-

Standard Curve: Prepare a standard curve of known biliverdin concentrations.

-

Assay Plate Setup: To a 96-well microplate, add the sample or standard, HUG protein, and buffer.

-

Enzymatic Conversion: Add an enzyme mix containing BVR and NADPH to each well to initiate the conversion of biliverdin to bilirubin.

-

Incubation: Allow the reaction to proceed to completion at a controlled temperature (e.g., 37°C).

-

Fluorescence Measurement: Measure the fluorescence emission (e.g., at ~530 nm with excitation at ~480 nm).

-

Quantification: Determine the biliverdin concentration in the samples by interpolating their fluorescence values against the standard curve.

Conclusion and Therapeutic Implications

The endogenous production of biliverdin IXα via the HO-1 pathway is a central mechanism of cellular defense against oxidative stress and inflammation. The products of this pathway—biliverdin, iron (which induces the iron-sequestering protein ferritin), and carbon monoxide—all possess significant biological activities.[3][8][27] The potent antioxidant properties of biliverdin and its metabolite bilirubin, coupled with the anti-inflammatory and signaling functions of CO, make the HO-1 system a highly attractive therapeutic target.[8][28] For drug development professionals, strategies aimed at inducing HO-1 expression or delivering its metabolic products represent promising avenues for treating a wide range of pathologies, including cardiovascular diseases, inflammatory disorders, and transplant-related injuries.[8][11][29] A thorough understanding of the technical details of this pathway is therefore essential for harnessing its therapeutic potential.

References

- 1. Regulation of the Expression of Heme Oxygenase-1: Signal Transduction, Gene Promoter Activation, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pfkek.jp [pfkek.jp]

- 3. Heme oxygenase-1: redox regulation and role in the hepatic response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Heme Catabolic Pathway in Inflammation and Immune Disorders [frontiersin.org]

- 5. Heme Oxygenase-1/Carbon Monoxide: From Metabolism to Molecular Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heme oxygenase - Wikipedia [en.wikipedia.org]

- 7. Heme oxygenase-1: function, regulation, and implication of a novel stress-inducible protein in oxidant-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heme oxygenase-1: a novel therapeutic target for gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Insights into Intracellular Locations and Functions of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heme oxygenase - Proteopedia, life in 3D [proteopedia.org]

- 11. Therapeutic Potential of Heme Oxygenase-1 and Carbon Monoxide in Acute Organ Injury, Critical Illness, and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heme - Wikipedia [en.wikipedia.org]

- 13. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biliverdin reductase - Wikipedia [en.wikipedia.org]

- 15. Catabolism of Heme, Hyperbilirubinemia and Jaundice | Pharmaguideline [pharmaguideline.com]

- 16. BILIVERDIN REDUCTASE IS A TRANSPORTER OF HEME INTO THE NUCLEUS AND IS ESSENTIAL TO REGULATION OF HO-1 GENE EXPRESSION BY HEMATIN - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. ahajournals.org [ahajournals.org]

- 22. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Biliverdin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Dissolving Biliverdin Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of biliverdin (B22007) hydrochloride for use in cell culture experiments. The information is intended to guide researchers in preparing stable and effective solutions for studying the biological roles of biliverdin, a key intermediate in heme catabolism with known antioxidant, anti-inflammatory, and immunomodulatory properties.[1][2]

Introduction to Biliverdin Hydrochloride